6-Phenylpyridin-3-ol
Overview
Description
6-Phenylpyridin-3-ol is a heterocyclic organic compound with the molecular formula C11H9NO and a molecular weight of 171.19 g/mol It is characterized by a pyridine ring substituted with a phenyl group at the 6-position and a hydroxyl group at the 3-position
Mechanism of Action
Mode of Action
It has been suggested that pyridinols, such as 6-phenylpyridin-3-ol, can react as ambident nucleophiles, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms . This suggests that this compound may interact with its targets through nucleophilic attack, leading to changes in the targets’ structure and function .
Biochemical Pathways
For instance, they have been implicated in the regulation of pyrimidine metabolism, which is necessary for DNA and RNA biosynthesis .
Pharmacokinetics
Computational methods have significantly advanced the study of chemical admet properties, offering both an economical and a time-efficient approach
Result of Action
Polyphenols, which include this compound, have been shown to modulate cancer cell apoptosis, proliferation, invasion, and metastasis .
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. For instance, internal environmental factors such as gender can influence gene expression, which in turn can affect a compound’s action . External environmental factors such as drugs, chemicals, temperature, and light can also influence gene expression, thereby influencing the way an organism develops and functions . .
Preparation Methods
Synthetic Routes and Reaction Conditions: 6-Phenylpyridin-3-ol can be synthesized through various methods, one of which involves the Suzuki cross-coupling reaction. This method utilizes a palladium-catalyzed reaction between 5-bromo-2-methylpyridin-3-amine and arylboronic acids . The reaction is typically carried out in a mixed solvent of acetonitrile and water at elevated temperatures under a nitrogen atmosphere.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Suzuki cross-coupling reaction remains a viable approach for large-scale synthesis due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 6-Phenylpyridin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield phenylpyridinone derivatives.
Scientific Research Applications
6-Phenylpyridin-3-ol has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its therapeutic potential in drug development.
Industry: It is utilized in the development of advanced materials and as a precursor in organic synthesis.
Comparison with Similar Compounds
- 6-Phenylpyridin-2-ol
- 6-Phenylpyridin-4-ol
- 2-Phenylpyridin-3-ol
Comparison: 6-Phenylpyridin-3-ol is unique due to the specific positioning of the phenyl and hydroxyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacological properties and reactivity patterns, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
6-phenylpyridin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCJEGMDDNGCV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376524 | |
Record name | 6-phenylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-77-9 | |
Record name | 6-phenylpyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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